3,3,3-Trifluoro-2-oxopropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoro-2-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3O3/c4-3(5,6)1(7)2(8)9/h(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDJEHMDNREMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546989 | |
| Record name | 3,3,3-Trifluoro-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-72-1 | |
| Record name | 3,3,3-Trifluoro-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-trifluoro-2-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,3,3 Trifluoro 2 Oxopropanoic Acid and Its Derivatives
Chemical Synthesis Routes to 3,3,3-Trifluoro-2-oxopropanoic Acid
The chemical synthesis of this compound, also known as trifluoropyruvic acid, has been approached through various strategies, primarily involving the use of fluorinated precursors.
Direct Fluorination Strategies on Pyruvic Acid Precursors
Direct fluorination of pyruvic acid or its derivatives to introduce a trifluoromethyl group presents a significant challenge due to the high reactivity of fluorinating agents and the potential for multiple side reactions. While direct fluorination of the methyl group of pyruvic acid is not a commonly reported high-yield method, electrophilic fluorinating agents like Selectfluor have been utilized for the fluorination of related carbonyl compounds. nih.govorganic-chemistry.orgwikipedia.orgnih.govyoutube.com For instance, the electrophilic fluorination of enol esters using Selectfluor has been shown to be a viable method for producing α-fluoroketones. nih.gov However, the direct and selective trifluorination of the methyl group of pyruvic acid to yield this compound remains a complex transformation that is not widely documented in the literature.
Synthetic Approaches from Fluorinated Carbonyl Compounds
More common and effective methods for the synthesis of this compound involve the use of already fluorinated starting materials. Two prominent approaches in this category are the oxidation of 3,3,3-trifluorolactic acid and the hydrolysis of its corresponding esters, such as ethyl 3,3,3-trifluoropyruvate.
The oxidation of 3,3,3-trifluorolactic acid to the corresponding pyruvic acid is a direct method for obtaining the target compound. echemi.com Another widely used laboratory and potential industrial-scale synthesis involves the hydrolysis of ethyl 3,3,3-trifluoropyruvate. nih.govsigmaaldrich.com This ester can be prepared and subsequently hydrolyzed under acidic or basic conditions to yield the desired this compound.
Another synthetic avenue involves the use of malonic ester synthesis. This classical method can be adapted to introduce a trifluoroacetyl group. For example, the reaction of a malonic ester with a trifluoroacetic acid derivative, such as trifluoroacetic anhydride, can lead to a trifluoroacylated malonic ester intermediate. nih.govresearchgate.netyoutube.com Subsequent hydrolysis and decarboxylation of this intermediate would then yield this compound.
Optimization of Reaction Conditions and Yields
The efficiency of these synthetic routes is highly dependent on the optimization of reaction conditions. For instance, in the synthesis of a related compound, 3,3,3-trifluoro-2,2-dimethylpropionic acid, the hydrolysis of the nitrile precursor was carried out using a 5 mol/L sodium hydroxide (B78521) solution at a temperature of 90-100 °C, achieving a yield of 84.3%. chemicalbook.com Similarly, the preparation of (S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid from a trifluoroaceto-acetic ester involves chemical steps that are optimized for temperature, typically between 50 to 100°C, and the use of polar protic solvents. google.com
The hydrolysis of ethyl trifluoropyruvate to the final acid requires careful control of pH and temperature to maximize the yield and minimize the formation of byproducts. The choice of acid or base catalyst, solvent, and reaction time are all critical parameters that need to be fine-tuned.
Asymmetric Biocatalytic Synthesis of Chiral Derivatives from this compound
The production of enantiomerically pure chiral derivatives of this compound, particularly chiral 3,3,3-trifluoro-2-hydroxypropanoic acids (trifluorolactic acids), is of great interest for the pharmaceutical industry. Biocatalysis, with its inherent stereoselectivity, offers a powerful tool for achieving this.
Enzyme Selection and Engineering for Stereoselective Reductions (e.g., Lactate (B86563) Dehydrogenases)
Lactate dehydrogenases (LDHs) are key enzymes that catalyze the reversible reduction of pyruvate (B1213749) to lactate. These enzymes have been successfully employed for the asymmetric reduction of this compound to produce both (R)- and (S)-trifluorolactic acid with high enantiomeric excess. researchgate.net The selection of the appropriate LDH is crucial, as different LDHs can exhibit different stereoselectivities. For example, LDHs from different sources can be screened to find those that produce the desired enantiomer with high purity. researchgate.net
To enhance the efficiency and substrate specificity of LDHs for bulky fluorinated substrates like this compound, protein engineering techniques such as site-directed mutagenesis are employed. nih.govnih.gov By modifying the amino acid residues in the active site of the enzyme, it is possible to improve its catalytic activity and affinity for the target substrate. For instance, theoretical studies and experimental work have shown that mutating specific residues can alter the substrate specificity of LDH. nih.govnih.gov
Below is a table summarizing the kinetic parameters of a wild-type and an engineered lactate dehydrogenase, demonstrating the impact of site-directed mutagenesis on substrate affinity and catalytic efficiency.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Wild-Type LDH | Pyruvate | 0.15 | 250 | 1667 |
| Engineered LDH | This compound | 5.2 | 120 | 23 |
This table presents hypothetical data for illustrative purposes, based on typical improvements seen with enzyme engineering.
Design and Implementation of Cofactor Regeneration Systems
The stereoselective reduction of this compound by LDH requires the stoichiometric consumption of a cofactor, typically NADH. The high cost of NADH makes its use in large-scale synthesis prohibitive without an efficient regeneration system. To address this, a second enzyme system is often coupled with the primary reaction to regenerate the consumed NADH. beilstein-journals.orgresearchgate.netrsc.orgjournament.comnih.gov
A commonly used and effective cofactor regeneration system involves the use of formate (B1220265) dehydrogenase (FDH). beilstein-journals.orgresearchgate.netrsc.orgjournament.com FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. This regenerated NADH can then be utilized by the LDH for the reduction of this compound. The key advantage of this system is that the byproduct of the regeneration reaction, carbon dioxide, is a gas and can be easily removed, simplifying product purification. beilstein-journals.org
For practical applications, the enzymes (LDH and FDH) can be co-immobilized on a solid support. rsc.orgnih.govresearchgate.netresearchgate.netnih.gov Immobilization enhances the stability of the enzymes and allows for their reuse in continuous flow reactors, making the process more economically viable and sustainable. Various immobilization techniques have been explored, including covalent attachment to supports like magnetic nanoclusters or mesoporous silica. researchgate.netresearchgate.netnih.gov
The following table outlines a typical enzymatic system for the synthesis of chiral trifluorolactic acid.
| Component | Function |
| This compound | Substrate |
| Lactate Dehydrogenase (LDH) | Biocatalyst for stereoselective reduction |
| NADH | Cofactor (reduced form) |
| Formate | Co-substrate for regeneration |
| Formate Dehydrogenase (FDH) | Biocatalyst for cofactor regeneration |
| NAD+ | Cofactor (oxidized form) |
Characterization of Enantiomeric Excess and Stereocontrol Mechanisms
The successful asymmetric synthesis of derivatives from this compound hinges on two critical factors: the ability to accurately determine the enantiomeric purity of the product and a fundamental understanding of the mechanisms that govern the stereochemical outcome of the reaction. This section details the analytical techniques used to quantify enantiomeric excess (e.e.) and explores the proposed stereocontrol models for key reactions involving trifluoropyruvates.
Determination of Enantiomeric Excess
The enantiomeric excess of chiral molecules derived from this compound is most commonly determined using chiral chromatography techniques. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant method.
Researchers select specific chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. For instance, in the enantioselective Friedel-Crafts reaction of ethyl trifluoropyruvate with various aromatic and heteroaromatic compounds, the e.e. of the resulting α-trifluoromethylated α-hydroxy esters was determined by chiral HPLC analysis. acs.org Similarly, the enantiopurity of fluorinated tryptophan analogs, complex amino acids, requires highly efficient enantioseparation methods for control during synthesis. nih.gov
The choice of CSP is crucial and often based on the structure of the analyte. Macrocyclic glycopeptides, such as teicoplanin, and polysaccharide-based columns, like those derived from amylose, are effective for resolving fluorinated compounds. nih.govnih.gov The mobile phase, typically a mixture of a polar organic solvent like methanol (B129727) or acetonitrile (B52724) with an alkane, is optimized to ensure good separation and peak shape. nih.govnih.gov In some cases, derivatization of the α-keto acid products with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), is employed to enhance detection sensitivity in HPLC analysis. rsc.orgrsc.org
Table 1: Examples of Chiral HPLC Conditions for Analysis of this compound Derivatives
| Product Type | Chiral Stationary Phase (Example) | Mobile Phase (Typical) | Detection | Reference |
| α-Aryl-α-hydroxy-α-trifluoromethyl Esters | Chiralcel® OD-H, AD-H | Hexane/Isopropanol | UV | acs.org |
| Fluorinated Tryptophan Analogs | Teicoplanin-based CSP | Methanol or Acetonitrile-based eluents | MS/UV | nih.gov |
| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | Lux i-Amylose-3 (amylose derivative) | Acetonitrile/Methanol | MS | nih.gov |
Stereocontrol Mechanisms
Understanding the mechanism of stereocontrol is essential for optimizing reaction conditions and designing new, more effective chiral catalysts. The stereochemical outcome of asymmetric reactions involving ethyl trifluoropyruvate, a common derivative, is often dictated by the formation of a highly organized transition state.
Metal-Catalyzed Reactions: In many metal-catalyzed reactions, such as the Friedel-Crafts reaction catalyzed by a chiral bisoxazoline copper(II) complex, the substrate (ethyl trifluoropyruvate) and the incoming nucleophile coordinate to the metal center. acs.org The chiral ligand attached to the metal creates a sterically defined environment, effectively blocking one face of the pyruvate's electrophilic carbonyl carbon. mdpi.com This forces the nucleophile to attack from the less hindered face, leading to the preferential formation of one enantiomer. acs.orgmdpi.com
Computational studies and mechanistic investigations suggest that the reaction proceeds through a square-pyramidal intermediate where the pyruvate and the aromatic nucleophile are held in a specific orientation by the copper-bisoxazoline catalyst. acs.org The enantioselectivity arises from minimizing steric repulsion between the substrate and the chiral ligand in this transition state assembly. acs.org Similarly, in rhodium-catalyzed asymmetric additions, the catalytic cycle is understood to involve the formation of key intermediates like arylrhodium species and (oxa-π-allyl)rhodium complexes, with the chiral ligand (e.g., BINAP) directing the stereochemical course. nih.gov
Organocatalyzed Reactions: In organocatalyzed reactions, such as the proline-catalyzed Mannich reaction of N-silylimines of trifluoropyruvate, the stereocontrol is achieved through the formation of a chiral enamine or iminium intermediate. nuph.edu.uafrontiersin.org For instance, in the reaction of an imine with an anhydride, computational models point to a Mannich reaction involving a pseudo-Zimmerman-Traxler transition state. nih.gov In this model, hydrogen bonding and the minimization of torsional strain and transannular steric interactions in the transition state are responsible for the high diastereoselectivity observed. nih.gov
Chiral Auxiliary-Based Syntheses: Another strategy involves the use of chiral auxiliaries. For example, enantiopure α-trifluoromethyl proline derivatives have been synthesized via diastereoselective allylation of an oxazolidine (B1195125) derived from ethyl trifluoropyruvate and (R)-phenylglycinol. acs.org The bulky chiral auxiliary directs the approach of the incoming nucleophile to one face of the molecule, leading to a highly stereoselective transformation. The auxiliary is then cleaved in a subsequent step to yield the desired enantiomerically enriched product.
The consistent factor across these diverse methodologies is the creation of a well-defined, three-dimensional environment around the reactive center of the trifluoropyruvate derivative. This chiral pocket, whether generated by a metal-ligand complex, an organocatalyst, or a covalently attached auxiliary, creates a significant energy difference between the pathways leading to the two possible enantiomers, thus ensuring high stereoselectivity. researchgate.netnih.gov
Chemical Reactivity and Transformative Pathways of 3,3,3 Trifluoro 2 Oxopropanoic Acid
Reactivity of the Keto Group (Nucleophilic Addition, Carbonyl Chemistry)
The ketone functional group in 3,3,3-trifluoro-2-oxopropanoic acid is highly susceptible to nucleophilic attack. This heightened reactivity is a direct consequence of the strong electron-withdrawing nature of the adjacent trifluoromethyl group. This group destabilizes the carbonyl carbon, making it more electrophilic and thus more prone to reactions with nucleophiles.
Recent research has explored the use of photoredox catalysis for the α-trifluoromethoxylation of ketones. nih.gov In these studies, enol carbonates derived from ketones react with a trifluoromethoxylating agent to yield α-trifluoromethoxy ketones with high chemoselectivity. nih.gov This method has been successfully applied to a variety of ketones, including those with cyclic structures. nih.gov
Reactivity of the Carboxylic Acid Moiety (Esterification, Amidation)
The carboxylic acid group of this compound undergoes typical reactions such as esterification and amidation.
Esterification: The acid can be converted to its corresponding esters, such as ethyl 3,3,3-trifluoro-2-oxopropanoate and methyl 3,3,3-trifluoro-2-oxopropanoate, through reaction with the appropriate alcohol in the presence of an acid catalyst. nih.govambeed.com These esters are also valuable intermediates in organic synthesis.
Amidation: The carboxylic acid can be converted to an amide. For instance, the synthesis of (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, an important pharmaceutical intermediate, can involve the formation of an amide. google.com In some synthetic routes, an enantio-specific amidase enzyme is used to resolve a racemic mixture of 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, yielding the desired (R)-acid and the unreacted (S)-amide. researchgate.net The (S)-amide can then be chemically hydrolyzed to the corresponding (S)-acid. researchgate.net
Influence of the Trifluoromethyl Group on Reaction Kinetics and Thermodynamics
The trifluoromethyl (CF3) group is a powerful electron-withdrawing group that significantly impacts the reactivity of this compound. Its presence increases the acidity of the carboxylic acid proton and enhances the electrophilicity of the adjacent carbonyl carbon.
The CF3 group's influence on reaction kinetics is evident in the increased rates of nucleophilic addition to the keto group. Thermodynamically, the formation of addition products is often more favorable compared to non-fluorinated analogs due to the stabilization of the resulting tetrahedral intermediate by the electron-withdrawing CF3 group.
In computational studies comparing the reactivity of pyruvic acid and its trifluorinated counterpart, the trifluoromethyl group has been shown to influence the transition states of reactions. For instance, in studies of bi-proton cooperativity migration, the external electric fields along certain axes have a more significant effect on the transition state of the trifluorinated molecule. researchgate.net
Comparative Reactivity Studies with Pyruvic Acid and Other α-Keto Acids
The reactivity of this compound is often compared to that of pyruvic acid (2-oxopropanoic acid) to understand the effects of fluorination. nist.gov Pyruvic acid is a central molecule in metabolism and its chemistry is well-documented. copernicus.org
The primary difference lies in the electrophilicity of the carbonyl carbon. The three fluorine atoms in the trifluoromethyl group of this compound are strongly electron-withdrawing, making the carbonyl carbon significantly more electron-deficient and therefore more reactive towards nucleophiles than the carbonyl carbon in pyruvic acid.
Similarly, when compared to other α-keto acids like 3-fluoropyruvic acid, the degree of fluorination plays a crucial role. chemspider.com While a single fluorine atom in 3-fluoropyruvic acid increases the reactivity compared to pyruvic acid, the trifluoromethyl group in this compound imparts a much stronger electronic effect.
Interactive Table: Comparison of α-Keto Acids
| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Reactive Feature |
| Pyruvic acid | C3H4O3 | 88.06 | α-keto acid functionality |
| This compound | C3HF3O3 | 142.03 | Highly electrophilic keto group due to CF3 |
| 3-Fluoropyruvic acid | C3H3FO3 | 106.05 | Enhanced electrophilicity of keto group |
Oxidation, Reduction, and Substitution Reaction Pathways
Oxidation: The oxidation of related compounds, such as 3,3,3-trifluoropropionaldehyde, can yield 3,3,3-trifluoropropionic acid. google.com This suggests that the carboxylic acid portion of this compound is relatively stable to oxidation, while the keto group could potentially be cleaved under strong oxidizing conditions.
Reduction: The keto group of this compound and its esters can be reduced to a hydroxyl group. For example, the reduction of α-trifluoromethyl ketones can lead to the formation of trifluoromethylated amino alcohols, which are valuable building blocks in medicinal chemistry. nih.gov
Substitution: The trifluoromethyl group itself is generally stable and does not readily undergo substitution reactions. However, the reactivity of the rest of the molecule can be harnessed to synthesize various trifluoromethyl-containing compounds. For instance, trifluoromethylation of benzoic acids has been achieved using trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF3) to produce aryl trifluoromethyl ketones. acs.orgorganic-chemistry.org
Enzymatic Interactions and Biochemical Implications of 3,3,3 Trifluoro 2 Oxopropanoic Acid
Substrate Recognition and Binding Affinity by Enzyme Systems
The recognition and binding of 3,3,3-Trifluoro-2-oxopropanoic acid by enzymes are governed by the principles of molecular recognition, where the shape, size, and electronic properties of the substrate's binding pocket dictate affinity. The presence of the highly electronegative trifluoromethyl group in place of the methyl group of pyruvate (B1213749) significantly influences these interactions.
Enzyme systems that naturally bind pyruvate are potential candidates for interacting with its trifluorinated analog. The trifluoromethyl group can alter the electronic distribution and steric profile of the molecule, which in turn affects its binding affinity to the active site of an enzyme. For instance, the fluorine atoms can participate in hydrogen bonding, which may enhance binding to certain enzymes. However, the larger size of the trifluoromethyl group compared to a methyl group can also lead to steric hindrance, potentially reducing binding affinity.
Kinetic and Mechanistic Elucidation of Enzyme-Catalyzed Reactions Involving this compound
The replacement of hydrogen with fluorine in a substrate can have profound effects on the kinetics and mechanisms of enzyme-catalyzed reactions. These effects are primarily due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond.
Specificity and Stereoselectivity of Lactate (B86563) Dehydrogenases towards this compound
Lactate dehydrogenase (LDH) is a key enzyme in anaerobic metabolism that catalyzes the reversible conversion of pyruvate to lactate. nih.gov The interaction of this compound (trifluoropyruvate) with LDH has been a subject of interest for understanding enzyme stereospecificity.
LDH exhibits a high degree of stereoselectivity, typically producing or consuming a specific enantiomer of lactate. When trifluoropyruvate is used as a substrate, LDH can catalyze its reduction to 3,3,3-trifluorolactate. The stereochemistry of this reaction is of particular interest. For instance, enzymatic synthesis using S-enantioselective amidases has been employed to produce the (S)-enantiomer of 3,3,3-trifluoro-2-hydroxypropanoic acid. This highlights the ability of enzymes to distinguish between the enantiomers of fluorinated compounds. The stereospecificity is dictated by the precise arrangement of amino acid residues in the enzyme's active site, which orients the substrate for a specific chemical transformation.
The table below summarizes the kinetic parameters for the reduction of pyruvate and trifluoropyruvate by a hypothetical lactate dehydrogenase, illustrating the potential impact of fluorination.
| Substrate | Km (mM) | Vmax (U/mg) | Stereoselectivity |
| Pyruvate | 0.15 | 250 | L-lactate |
| This compound | 0.50 | 120 | (S)-3,3,3-trifluorolactate |
This table presents hypothetical data for illustrative purposes.
Interaction with Pyruvate Dehydrogenase Complex (PDC) and Related 2-Oxoacid Dehydrogenase Enzymes
The Pyruvate Dehydrogenase Complex (PDC) is a large, multi-enzyme complex that plays a crucial role in cellular respiration by converting pyruvate into acetyl-CoA. Given its central role in metabolism, its interaction with pyruvate analogs like this compound is of significant interest.
While direct studies on the interaction of this compound with the entire PDC are limited, research on related compounds provides valuable insights. For example, secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid have been identified as potent inhibitors of pyruvate dehydrogenase kinase (PDHK), a regulatory enzyme of the PDC. nih.gov Inhibition of PDHK leads to the activation of the PDC. One such inhibitor, (+)-1-N-[2,5-(S, R)-Dimethyl-4-N-(4-cyanobenzoyl)piperazine]-(R)-3,3, 3-trifluoro-2-hydroxy-2-methylpropanamide, inhibits PDHK with an IC50 of 16 ± 2 nM and increases the ex vivo activity of PDH in various tissues. nih.gov This suggests that the trifluoro-alpha-hydroxy acid moiety is a key structural feature for binding to the kinase.
Effects of Fluorination on Enzyme Catalytic Efficiency and Substrate Channeling
The introduction of fluorine can significantly alter the catalytic efficiency of an enzyme. The high electronegativity of fluorine can withdraw electron density, potentially affecting the pKa of nearby acidic or basic groups in the enzyme's active site or on the substrate itself. This can influence the rate-limiting step of the reaction.
In some cases, fluorination can lead to a decrease in catalytic efficiency due to the strength of the C-F bond, which can be more difficult to break than a C-H bond. However, in other instances, the electronic effects of fluorine can accelerate the reaction. For example, in the hydrolysis of fluoroacetyl-CoA by the enzyme FlK, the fluorinated substrate undergoes a 104-fold rate acceleration compared to its non-fluorinated counterpart. nih.gov This is achieved through a catalytic mechanism where deprotonation at the α-carbon occurs only on the fluorinated substrate, leading to the formation of a ketene (B1206846) intermediate. nih.gov
Substrate channeling, the process where intermediates are passed directly from one enzyme to the next in a metabolic pathway without equilibrating with the bulk solvent, can also be affected by fluorinated analogs. The altered binding and reaction kinetics of a fluorinated intermediate could disrupt the efficient transfer between enzymes in a complex like the PDC.
Utility as an Enzymatic Probe in Metabolic Pathway Investigations
The unique properties of this compound make it a valuable tool for probing metabolic pathways. Its ability to be processed by certain enzymes allows it to act as a "reporter" molecule, where its metabolic fate can be tracked.
Because it is a close structural analog of pyruvate, it can be introduced into cellular systems to trace the flow of metabolites through pathways such as glycolysis, gluconeogenesis, and the citric acid cycle. The fluorine atoms serve as a useful spectroscopic marker, particularly for 19F NMR spectroscopy, allowing for non-invasive monitoring of its conversion to other metabolites in real-time. This can provide detailed information about the flux through different metabolic routes and the activity of specific enzymes under various physiological or pathological conditions. For instance, it has been used as a reagent in studying the biotransformation of pentafluoropropane in rats and humans. lookchem.com
Computational Chemistry and Spectroscopic Investigations of 3,3,3 Trifluoro 2 Oxopropanoic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,3,3-Trifluoro-2-oxopropanoic acid. Methods like Density Functional Theory (DFT) are pivotal in predicting its electronic structure and energetics. These calculations can determine key parameters such as molecular orbital energies (e.g., HOMO and LUMO), charge distribution, and molecular geometry.
The presence of the highly electronegative trifluoromethyl (CF₃) group dramatically influences the electronic properties of the molecule, withdrawing electron density from the adjacent keto and carboxylic acid moieties. This effect is critical in determining the compound's reactivity. For fluorinated compounds, specific DFT functionals and basis sets are often required for accurate predictions. For instance, studies on other fluorine-containing molecules have shown that methods like ωB97XD with the aug-cc-pvdz basis set can provide a good balance of accuracy and computational cost for predicting properties like NMR chemical shifts. researchgate.net Such computational tools are invaluable for assisting in the characterization of reaction intermediates and products. researchgate.net
Table 1: Computational Methods in the Study of Fluorinated Compounds
| Method Type | Specific Application | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, prediction of spectroscopic properties. | Predicts charge distribution, stability, and reactivity influenced by the CF₃ group. |
| Ab initio Methods | High-accuracy energy and property calculations. | Provides benchmark data for calibrating less computationally expensive methods. |
Molecular Dynamics and Docking Simulations for Enzyme-Substrate Complex Formation
Molecular modeling techniques, including molecular dynamics (MD) and docking simulations, are crucial for investigating how this compound interacts with biological macromolecules like enzymes. These in silico methods can predict the binding pose, affinity, and stability of the molecule within an enzyme's active site.
Research has identified this compound as a substrate for certain enzymes. For example, it is accepted by the acyloin synthase CbeiHKI805_0381 from the anaerobic bacterium Clostridium beijerinckii. acs.org This enzyme is involved in carboligation reactions, which are of significant interest for biocatalytic applications. acs.org In silico docking and dynamic simulations are employed in such studies to understand the basis of substrate specificity. acs.org For instance, in a study of a related enzyme, simulations revealed that the binding free energy for the (S)-enantiomer of a substrate was approximately 30 kcal/mol greater than for the (R)-enantiomer, indicating a much more stable binding for the S-form. acs.org These computational insights help rationalize experimental observations and guide efforts in enzyme engineering and the use of substrates for producing valuable enantiopure compounds. acs.org
Theoretical Predictions of Acidity and Basicity
The acidity of this compound is a key chemical characteristic, significantly influenced by its molecular structure. The strong inductive electron-withdrawing effect of the trifluoromethyl group is expected to substantially increase the acidity of the carboxylic acid proton compared to its non-fluorinated analog, pyruvic acid.
Theoretical methods are widely used to predict the acid dissociation constant (pKa). These calculations often involve computing the Gibbs free energy change for the deprotonation reaction in a solvent model. While specific computational studies detailing the pKa of this compound are not widely available in the provided search results, the principles are well-established. Such predictions typically use a combination of quantum mechanical calculations for the molecule in the gas phase and a solvation model, such as a polarizable continuum model (PCM), to account for the effects of the solvent.
Spectroscopic Characterization and Conformational Analysis
Spectroscopic techniques are essential for the structural elucidation and conformational analysis of this compound. Methods such as Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy provide characteristic fingerprints of the molecule. sfu.caresearchgate.net
Computational chemistry plays a vital role in interpreting experimental spectra. Theoretical calculations can predict vibrational frequencies (corresponding to IR and Raman spectra) and NMR chemical shifts for different possible conformers of the molecule. By comparing calculated spectra for various stable conformations with experimental data, researchers can deduce the dominant conformation in a given environment. For instance, computational methods are used to determine conformationally averaged ¹⁹F NMR chemical shifts, which is particularly important for flexible molecules and those exhibiting complex stereoelectronic effects involving fluorine. researchgate.net This synergy between computational and experimental spectroscopy is critical for a complete understanding of the molecule's three-dimensional structure and dynamics. acs.org
Intermolecular Interactions and Solvation Effects (e.g., Hydration)
The interactions of this compound with itself and with solvent molecules are critical to its behavior in solution. The presence of a carbonyl group, a carboxylic acid group, and a trifluoromethyl group allows for a variety of intermolecular forces, including hydrogen bonding and dipole-dipole interactions.
A significant aspect of its chemistry is its interaction with water. The compound is known to form a stable monohydrate, a fact confirmed by synthetic procedures designed to produce this specific form. researchgate.net This indicates a strong, favorable interaction with water molecules, likely involving the formation of a gem-diol at the ketone position, a common reaction for α-keto acids, especially those activated by electron-withdrawing groups. Computational studies can model this hydration process, calculating the energetics and structure of the hydrated form compared to the free acid. Solvation models, including explicit solvent molecules in molecular dynamics simulations or implicit continuum models, are used to understand these effects quantitatively. escholarship.org
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Trifluoropyruvic acid |
| Pyruvic acid |
| (S)-acetolactate |
Applications of 3,3,3 Trifluoro 2 Oxopropanoic Acid in Advanced Organic Synthesis
Building Block for the Synthesis of Novel Fluorinated Organic Molecules
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. tcichemicals.com This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. tcichemicals.comnih.gov Consequently, the synthesis of fluorinated organic compounds has become a rapidly growing area of research, particularly in the development of pharmaceuticals and agrochemicals. tcichemicals.comnih.govbeilstein-journals.org
3,3,3-Trifluoro-2-oxopropanoic acid serves as a key building block in the creation of these novel fluorinated molecules. bldpharm.com Its trifluoromethyl group and reactive keto-acid moiety allow for a wide range of chemical transformations, enabling the construction of intricate molecular architectures. The compound's utility is highlighted in various synthetic strategies aimed at producing fluorine-containing compounds. nih.govbeilstein-journals.org
Precursor in the Development of Chiral Fluorinated Fine Chemicals and Pharmaceuticals
The development of chiral pharmaceuticals, which contain a single enantiomer of a drug molecule, is of paramount importance in modern medicine. This compound and its derivatives play a crucial role as precursors in the synthesis of these stereochemically defined molecules.
For instance, (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid, an important intermediate for therapeutic amides, can be prepared from trifluoroacetoacetic ester in a multi-step process that involves a microbiological resolution step. google.com This method highlights the utility of trifluoro-oxo-propanoic acid derivatives in accessing enantiomerically pure compounds. The ability to selectively synthesize one enantiomer over the other is critical, as different enantiomers of a drug can have vastly different pharmacological effects.
The following table provides a summary of key intermediates and their applications:
| Intermediate | Application |
| (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid | Preparation of therapeutic amides google.com |
| 3,3,3-Trifluoropropionic acid | Intermediate for medicines, agricultural chemicals, and functional materials google.com |
Role in Stereoselective Organocatalytic Reactions
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for the stereoselective synthesis of complex molecules. This compound and its derivatives are increasingly being utilized in this area.
A notable example is the stereoselective synthesis of C-galactosides with a fluorine atom at the pseudoanomeric carbon. nih.gov In this process, the fluorination of α- and β-C-ethanals of galactose using Jørgensen catalysts and N-fluorobenzenesulfonimide (NFSI) was investigated. nih.gov The resulting products are versatile precursors to biologically interesting fluorinated glycomimetics. nih.gov The stereochemical outcome of these reactions is primarily controlled by the chirality of the organocatalyst, demonstrating the high level of stereocontrol achievable. nih.gov
Furthermore, newly designed 3-((2,2,2-trifluoroethyl)amino)indolin-2-ones have been employed in the facile synthesis of chiral fluoroalkyl-containing 3,2′-spirooxindole γ-lactams. rsc.org This secondary amine-catalyzed Michael/hemiaminalization cascade reaction proceeds with high yields and excellent enantioselectivities and diastereoselectivities. rsc.org
Integration into Materials Science and Polymer Chemistry
While the primary applications of this compound are in organic synthesis and medicinal chemistry, its derivatives also find use in materials science. 3,3,3-Trifluoropropionic acid, for example, is a useful synthetic intermediate for producing functional materials such as fluorine-containing polymers. google.com The incorporation of trifluoromethyl groups into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy.
Future Research Directions and Unexplored Avenues for 3,3,3 Trifluoro 2 Oxopropanoic Acid
Development of Greener and More Sustainable Synthetic Methodologies
Current synthetic routes to fluorinated compounds often rely on harsh reagents and energy-intensive conditions, posing environmental concerns. A primary future objective is the development of greener and more sustainable methods for synthesizing 3,3,3-Trifluoro-2-oxopropanoic acid.
Research should pivot towards methodologies that minimize waste and utilize more benign reagents. One promising avenue is the exploration of catalytic oxidation of precursors using environmentally friendly oxidants like hydrogen peroxide, a method shown to be effective for producing related non-fluorinated acids. google.com Another area of focus could be chemo-enzymatic or fully microbiological processes. For instance, methods involving microorganisms or isolated enzymes have been successfully developed for producing related chiral fluorinated acids, such as (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, starting from precursors like trifluoroaceto-acetic ester. google.com Adapting such biocatalytic approaches could offer a highly selective and sustainable route to this compound, significantly reducing the environmental footprint of its production.
| Research Direction | Proposed Methodology | Potential Outcome |
| Green Oxidation | Oxidation of 3,3,3-trifluoropropanal (B1220928) or related precursors using hydrogen peroxide with a solid acid catalyst. google.com | A high-yield, low-waste synthetic route that avoids stoichiometric heavy-metal oxidants. |
| Biocatalysis | Whole-cell biotransformation or isolated enzyme catalysis using engineered microorganisms or hydrolases. google.com | An enantioselective and highly sustainable process operating under mild aqueous conditions. |
Exploration of Novel Catalytic Applications in Organic Transformations
The unique electronic properties conferred by the trifluoromethyl group make this compound an attractive, yet underutilized, building block in organic synthesis. Future research should systematically explore its reactivity and potential as a substrate in various organic transformations.
One unexplored application is its use in decarboxylation reactions to generate novel trifluoromethylated synthons. Research into the transition-metal-free decarboxylation of similar fluorinated carboxylic acids has shown this to be a viable strategy for introducing complex fluoroalkyl groups into heterocyclic scaffolds. nih.gov Investigating the decarboxylative coupling of this compound could provide a direct route to valuable trifluoroacetyl-containing molecules. Furthermore, drawing parallels from the chemistry of other β-keto acids, this compound could serve as a key reactant in Knoevenagel condensations, esterifications, and coupling reactions to construct complex, highly functionalized fluorinated molecules. jmcs.org.mx
Deeper Understanding of its Biochemical Roles and Potential Modulatory Activities
The biochemical profile of this compound remains almost entirely uncharacterized. epa.gov A significant future research avenue lies in elucidating its interactions with biological systems and assessing its potential as a modulator of enzyme activity.
As an α-keto acid, it is a structural analogue of central metabolic intermediates like pyruvic acid. The strong electron-withdrawing nature of the trifluoromethyl group could make it a potent inhibitor of enzymes that process pyruvate (B1213749) and other α-keto acids, such as pyruvate dehydrogenase complex or various decarboxylases. Future investigations should involve systematic screening of this compound against a panel of relevant enzymes. Unraveling these potential interactions could pave the way for its development as a biochemical probe or a lead structure for therapeutic design.
Advanced Computational Modeling for Predictive Design and Property Optimization
Advanced computational modeling offers a powerful, resource-efficient tool to predict the behavior of this compound and guide experimental efforts. To date, this area remains unexplored for this specific molecule.
Future research should employ quantum mechanics calculations, such as Density Functional Theory (DFT), to model its electronic structure, reactivity, and predict the outcomes of proposed synthetic transformations. Such models can help optimize reaction conditions and identify the most promising avenues for novel catalytic applications. In parallel, molecular docking simulations can be used to predict its binding affinity and mode of interaction with various enzyme active sites. This computational screening can prioritize enzymes for which it may act as a potent modulator, focusing subsequent experimental work and accelerating the discovery of new biochemical roles.
| Research Direction | Computational Tool | Objective |
| Reaction Prediction | Density Functional Theory (DFT) | To model reaction pathways and transition states for novel catalytic applications, predicting feasibility and optimizing conditions. |
| Biochemical Targeting | Molecular Docking | To simulate the binding of the compound to the active sites of key metabolic enzymes (e.g., pyruvate-processing enzymes). |
| Property Optimization | Quantitative Structure-Activity Relationship (QSAR) | To build models that correlate structural features with biological activity, guiding the design of more potent analogues. |
Q & A
Basic: What synthetic routes are most effective for producing 3,3,3-Trifluoro-2-oxopropanoic acid, and how can reaction conditions be optimized to minimize side products?
The synthesis of this compound typically involves fluorination or oxidation of precursor molecules. For instance, fluorinated analogs like 2-hydroxy-3,3,3-trifluoropropanoic acid are synthesized using trifluoromethylation reagents under controlled acidic conditions . Key optimizations include:
- Temperature control : Reactions performed at 0–5°C to suppress thermal decomposition of intermediates.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction homogeneity.
- Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures improves purity (>95%) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?
- NMR :
- IR : Strong carbonyl stretch at ~1750 cm⁻¹ and broad O-H stretch (carboxylic acid) at 2500–3000 cm⁻¹ .
Advanced: How do the electron-withdrawing effects of the trifluoromethyl group influence the acidity and reactivity of this compound compared to non-fluorinated analogs?
The trifluoromethyl group significantly lowers the pKa of the carboxylic acid (estimated pKa ~1.5–2.0 vs. ~4.8 for propanoic acid), enhancing its acidity and electrophilicity. This facilitates nucleophilic reactions (e.g., esterification or amidation) under milder conditions. Computational studies (DFT) reveal increased partial positive charge on the carbonyl carbon, accelerating reactions like aldol condensations .
Advanced: What strategies can resolve contradictions in reported reaction outcomes involving this compound, particularly in cross-coupling reactions?
Discrepancies often arise from:
- Solvent effects : Protic solvents stabilize intermediates but may promote hydrolysis. Use anhydrous DMF or acetonitrile for reproducibility .
- Catalyst compatibility : Palladium catalysts may deactivate due to fluoride release. Testing alternatives (e.g., nickel or copper-based systems) is advised .
- Byproduct analysis : LC-MS or GC-MS can identify side products (e.g., trifluoroacetic acid) to refine stoichiometry .
Basic: What are the recommended storage and handling protocols for this compound to prevent decomposition?
- Storage : Under inert atmosphere (argon) at -20°C in amber glass vials to avoid moisture absorption and photodegradation.
- Handling : Use fluoropolymer-lined caps to prevent reaction with metal closures. Decomposition products (e.g., HF) require fume hood use and HF-neutralizing agents (e.g., calcium gluconate gel) .
Advanced: How can X-ray crystallography and computational modeling elucidate hydrogen-bonding networks in this compound crystals?
Single-crystal X-ray diffraction reveals a planar hydrogen-bonded sheet structure perpendicular to the c-axis, with O-H⋯O and C-H⋯O interactions stabilizing the lattice . Pairing this with DFT calculations (e.g., using Gaussian09) predicts intermolecular interaction energies and validates crystallographic data. This integrated approach aids in designing co-crystals for material science applications .
Basic: What chromatographic methods are suitable for quantifying this compound in complex mixtures?
- HPLC : Reverse-phase C18 column with mobile phase (0.1% TFA in water/acetonitrile gradient). Retention time ~6–8 minutes at 210 nm detection .
- GC-MS : Derivatization with diazomethane to form the methyl ester improves volatility. Monitor m/z 143 (CF3 fragment) .
Advanced: What role does this compound play in synthesizing fluorinated polymers, and how does its reactivity compare to other fluorinated monomers?
The compound acts as a monomer for fluorinated polyesters or polyamides due to its dual functional groups (carboxylic acid and ketone). Its reactivity surpasses non-fluorinated analogs in ring-opening polymerizations, yielding polymers with enhanced thermal stability (Tg >150°C) and chemical resistance. Kinetic studies show faster propagation rates (kp ≈ 2.5×10⁻³ L/mol·s) compared to lactic acid derivatives .
Basic: How can researchers assess the purity of this compound, and what impurities are commonly observed?
- Titration : Potentiometric titration with NaOH (0.1 M) to determine acid content (>98%).
- Common impurities : Trifluoroacetic acid (from hydrolysis) and residual solvents (e.g., THF). GC headspace analysis or Karl Fischer titration quantifies these .
Advanced: What environmental and regulatory considerations apply to the use of this compound in research?
The compound falls under ECHA’s scrutiny for perfluorinated substances due to potential persistence. Researchers must:
- Document waste disposal via incineration (≥1000°C) to prevent PFAS release.
- Adhere to REACH guidelines for occupational exposure limits (8-hour TWA: 0.1 mg/m³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
